3-(((3-(Dimethylamino)propyl)amino)methyl)phenol is a complex organic compound characterized by its unique structure, which includes a phenolic group and a dimethylamino propyl amine moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its chemical formula is C15H22N2O, and it features a central phenolic ring substituted with an amino group that is further substituted with a dimethylaminopropyl chain.
The uniqueness of 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol lies in its combination of both the phenolic group and the dimethylaminopropyl side chain, which imparts distinct chemical properties and reactivity profiles not found in the other listed compounds .
Research indicates that 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol exhibits significant biological activity. It has been studied for its antimicrobial and anticancer properties, showing potential as a therapeutic agent in treating various diseases. The compound's mechanism of action is believed to involve interactions with specific molecular targets in biological systems, modulating processes such as cell signaling and apoptosis .
The synthesis of 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol typically involves:
This compound has a broad range of applications:
Studies on the interactions of 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol with biological targets have revealed its potential effects on various receptors and enzymes. These interactions may lead to modulation of biological pathways, contributing to its observed antimicrobial and anticancer properties. Understanding these interactions is crucial for developing therapeutic applications .
Several compounds share structural features with 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
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| Bis(3-(dimethylamino)propyl)amine | Lacks the phenolic group | Primarily used as a building block in chemistry | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| Dimethylaminopropylamine | Similar amine structure but without the phenolic component | Commonly used in various
The synthesis of 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol primarily relies on condensation reaction mechanisms that involve the formation of carbon-nitrogen bonds through aminoalkylation processes [1] [2] [3]. The most prevalent approach utilizes the Mannich reaction, which represents a three-component condensation involving phenol, formaldehyde, and a secondary amine [2] [4]. This reaction proceeds through the initial formation of an iminium ion intermediate, generated from the condensation of formaldehyde with dimethylamine, followed by nucleophilic attack of the phenolic substrate [5]. The mechanism begins with the protonation of formaldehyde's oxygen atom, facilitating nucleophilic attack by the dimethylamine component [4]. This results in hemiaminal formation, which subsequently undergoes dehydration to yield the electrophilic iminium ion [5] [6]. The phenol substrate then undergoes enolization, allowing the activated aromatic ring to attack the iminium ion at the carbon adjacent to nitrogen, ultimately producing the desired aminoalkylated phenol derivative [2] [4]. Research has demonstrated that the condensation can proceed through multiple pathways depending on reaction conditions [3] [7]. The quinone methide mechanism represents an alternative pathway where hydroxymethylphenol intermediates undergo elimination to form quinone methide species, which subsequently react with nucleophilic components [7]. Density functional theory calculations have confirmed that the water-aided intramolecular elimination mechanism is energetically more favorable than the traditional elimination unimolecular conjugate base mechanism [7]. Table 1: Condensation Reaction Conditions
The condensation reaction exhibits high regioselectivity for the ortho position relative to the phenolic hydroxyl group, attributed to the directing effect of the hydroxyl substituent [3] [10]. Studies have shown that the reaction can yield both monosubstituted and disubstituted products, with the distribution dependent on stoichiometric ratios and reaction conditions [11]. When 1.5 equivalents of formaldehyde and amine are employed, monosubstituted products predominate, while 2 equivalents favor disubstituted formation [11]. Catalytic Systems for AminoalkylationThe aminoalkylation of phenolic substrates to synthesize 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol benefits significantly from appropriate catalytic systems that enhance reaction rates and selectivity [12] [13] [14]. Brønsted acid catalysts, particularly carboxylic acids, have demonstrated exceptional efficacy in promoting these transformations [12] [15]. Benzoic acid, employed at 50 mol% loading, facilitates the reaction under reflux conditions in toluene, achieving high conversion rates within short reaction times [12]. Lewis acid catalysis represents another powerful approach for aminoalkylation reactions [13] [14]. Silicon tetrachloride has emerged as an effective catalyst, particularly under solvent-free conditions, where it promotes excellent yields and anti-selectivity [14]. The catalyst functions by activating the carbonyl component and stabilizing the transition state during nucleophilic attack [14]. Frustrated Lewis acid-Brønsted base pairs have shown remarkable efficiency in promoting direct Mannich-type reactions, operating through cooperative activation mechanisms [13]. Ionic liquid catalysts offer environmentally benign alternatives for aminoalkylation processes [16]. Diethanolammonium chloroacetate has been successfully employed at 20 mol% loading to catalyze the formation of Mannich bases under mild conditions [16]. This catalyst system demonstrates excellent recyclability, maintaining activity for multiple reaction cycles with minimal degradation in performance [16]. The ionic liquid facilitates hydrogen bonding interactions that stabilize key intermediates and lower activation barriers [16]. Table 2: Catalytic Systems for Aminoalkylation
Heterogeneous catalytic systems provide advantages in terms of catalyst recovery and process sustainability [17]. Sodium methoxide supported on gamma-alumina demonstrates exceptional activity for phenol alkylation reactions, achieving high conversion rates at elevated temperatures [17]. The catalyst maintains its porous structure through multiple reaction cycles, with the microporous network facilitating reactant transport while active sites promote the desired transformations [17]. The catalyst's basic sites effectively deprotonate phenolic substrates, enhancing their nucleophilicity toward electrophilic partners [17]. Microwave-assisted catalysis has emerged as a powerful tool for accelerating aminoalkylation reactions [8]. Under microwave irradiation, beta-aminocarbonate intermediates react efficiently with phenolic substrates in polar solvents, achieving excellent yields within minutes rather than hours [8]. The microwave energy promotes rapid heating and enhanced molecular motion, leading to increased collision frequencies and reduced reaction times [8]. Solvent Effects on Reaction EfficiencySolvent selection plays a crucial role in determining the efficiency and selectivity of condensation reactions leading to 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol [1] [9] [18] [19]. Protic solvents, particularly water and alcohols, demonstrate superior performance in Mannich-type reactions due to their ability to stabilize charged intermediates and facilitate proton transfer processes [6] [18]. Water, despite its high polarity, provides an ideal medium for these transformations, achieving yields ranging from 76-100% depending on specific reaction conditions [9] [18]. The enhanced reaction rates observed in aqueous media result from multiple factors, including hydrogen bonding interactions that stabilize transition states and the hydrophobic effect that promotes substrate association [18] [19]. Research has demonstrated that reactions proceeding in water exhibit rate accelerations of up to two orders of magnitude compared to organic solvents [18]. The propensity of hydrophobic reactants to minimize their contact surface with water leads to increased effective concentrations and accelerated reaction kinetics [18]. Alcoholic solvents, particularly ethanol and methanol, provide excellent media for aminoalkylation reactions [1] [16] [6]. Ethanol demonstrates particular efficacy in Mannich reactions, achieving yields of 78-86% under reflux conditions [1] [16]. The protic nature of these solvents facilitates the formation and stabilization of iminium ion intermediates, which are crucial electrophilic species in the reaction mechanism [6]. Methanol exhibits similar behavior, with reaction rates significantly faster than those observed in aprotic solvents [14] [6]. Table 3: Solvent Effects on Reaction Efficiency
Polar aprotic solvents demonstrate intermediate performance in aminoalkylation reactions [8] [20]. Acetonitrile, with its moderate polarity and coordinating ability, supports good yields ranging from 87-94% while maintaining reasonable reaction rates [8]. The solvent's dipolar nature helps stabilize charged intermediates without interfering with the reaction mechanism through competitive hydrogen bonding [20]. Butanol represents an effective compromise between protic and aprotic characteristics, enabling high yields exceeding 90% in microwave-assisted processes [8]. Solvent-free conditions have emerged as highly attractive alternatives for sustainable synthesis [13] [14]. These reaction media eliminate environmental concerns associated with organic solvents while often providing enhanced reaction rates and selectivity [13] [14]. The absence of solvent allows for more intimate contact between reactants, leading to increased collision frequencies and more favorable kinetics [14]. Silicon tetrachloride-catalyzed reactions under neat conditions achieve excellent yields with superior anti-selectivity compared to solution-phase reactions [14]. The influence of solvent polarity on reaction outcome extends beyond simple rate effects to include selectivity considerations [20] [19]. Higher polarity solvents tend to favor the formation of charged intermediates, potentially leading to alternative reaction pathways [20]. Conversely, lower polarity media may suppress competing side reactions while promoting the desired aminoalkylation pathway [19]. The optimal solvent choice requires balancing these competing factors to achieve maximum efficiency for the target transformation [19]. Purification Techniques and Yield OptimizationThe purification of 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol requires careful selection of techniques that accommodate the compound's amphoteric nature and moderate polarity [21] [11] [16]. Column chromatography represents the most effective method for final purification, achieving yield recoveries of 85-95% with high purity [21] [11]. Normal phase silica gel chromatography using hexane-ethyl acetate mixtures (typically 6:4 ratio) provides optimal separation based on the compound's polarity and hydrogen bonding characteristics [11] [22]. The elution behavior of aminophenol derivatives follows predictable patterns based on their functional group composition [22]. According to the elutropic series, compounds containing both amine and phenol functionalities elute between alcohols and acids, requiring moderately polar solvent systems for effective separation [22]. The presence of both hydrogen bond donors and acceptors in the target molecule necessitates careful optimization of mobile phase composition to achieve adequate resolution from synthetic byproducts [22]. Recrystallization techniques provide an alternative approach for achieving high purity, though with reduced yield recovery of 70-85% [16]. The optimal recrystallization system employs chloroform-propanol mixtures in a 2:1 volume ratio, taking advantage of differential solubility characteristics [16]. This method proves particularly effective when high purity is prioritized over yield recovery, as the crystallization process effectively removes trace impurities that may persist through chromatographic purification [16]. Table 4: Purification Techniques and Yield Optimization
Liquid-liquid extraction protocols serve as efficient workup procedures, particularly for reactions conducted in aqueous or alcoholic media [8]. The extraction typically employs ethyl acetate-water systems, taking advantage of the compound's moderate lipophilicity and basicity [8]. pH adjustment strategies can enhance extraction efficiency by manipulating the ionization state of the amino functionality [6]. Acidification to pH 2 using hydrochloric acid converts the amine to its hydrochloride salt, facilitating extraction into the aqueous phase, while subsequent basification to pH 9 using sodium hydroxide regenerates the free base for organic extraction [6]. Optimization strategies for maximizing overall process yields focus on minimizing material losses during workup and purification steps [9] [2]. Careful monitoring of reaction progress using thin-layer chromatography allows for optimal reaction termination, preventing over-reaction and byproduct formation [21] [11]. The implementation of continuous extraction techniques and efficient solvent recovery systems can significantly improve material balance and reduce environmental impact [8]. Temperature and pressure optimization studies reveal critical parameters for maximizing reaction efficiency [24] [25] [17]. For Mannich-type condensations, optimal temperatures typically range from 78-120°C, balancing reaction rates with selectivity considerations [1] [25]. Higher temperatures (200-220°C) may be employed for catalytic processes, particularly those involving heterogeneous catalysts, where increased thermal energy compensates for potential mass transfer limitations [17]. Pressure effects are generally minimal for most aminoalkylation reactions, with atmospheric conditions proving adequate for achieving high yields [25]. Table 5: Temperature and Pressure Optimization
Thermodynamic Stability and Degradation KineticsThe thermodynamic stability and degradation kinetics of 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol are fundamentally governed by the stability characteristics of its phenolic backbone and the dimethylaminopropyl substituent chain. Based on thermal analysis studies of related phenolic compounds, the degradation profile of this compound can be understood through examination of its constituent functional groups. The thermal degradation of phenolic compounds typically initiates at temperatures ranging from 350-400°C, with the initial decomposition occurring through hydroxyl group breakdown followed by methylene bridge cleavage [1] [2]. For 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol, the presence of both phenolic hydroxyl groups and amino functionalities creates multiple potential degradation pathways that influence the overall thermal stability profile. Activation Energy and Kinetic Parameters Research on phenolic degradation kinetics indicates that the activation energy for thermal decomposition typically ranges from 102-115 kJ/mol for simple phenolic structures [3] [4]. The activation energy values for related phenolic compounds show significant dependence on substituent groups and molecular structure. For nitrophenol derivatives, activation energies as high as 122.65 kJ/mol have been reported [4], while simpler phenolic structures exhibit lower values in the range of 26-30 kJ/mol [3]. The pre-exponential factor (A) for phenolic thermal decomposition reactions generally falls within the range of 10^11 to 10^14 min^-1, with specific values dependent on the molecular complexity and substitution pattern [4] [5]. The degradation kinetics typically follow first-order reaction mechanisms, with rate constants exhibiting strong temperature dependence according to Arrhenius behavior. Thermal Stability Profile
The thermal stability of 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol is expected to be influenced by the electron-donating nature of the dimethylamino substituent, which can stabilize the phenolic ring through resonance effects while simultaneously creating additional decomposition pathways through the aliphatic chain. Solubility Behavior in Polar/Nonpolar MediaThe solubility behavior of 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol exhibits distinct patterns in polar and nonpolar media due to its amphiphilic molecular structure. The compound contains both hydrophilic (phenolic hydroxyl and amino groups) and hydrophobic (aromatic ring and alkyl chain) components, resulting in complex solubility characteristics. Polar Media Solubility In polar solvents, particularly water, the compound demonstrates moderate solubility driven by hydrogen bonding interactions between the phenolic hydroxyl group and water molecules, as well as the potential for protonation of the amino nitrogen atoms. Related dimethylaminopropylamine compounds show complete water solubility [6] [7], while simple phenolic compounds typically exhibit limited water solubility (approximately 84.2 g/L for phenol itself) [8]. The water solubility of 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol is enhanced by the presence of the dimethylaminopropyl chain, which can form hydrogen bonds with water molecules and undergo protonation in aqueous media. The compound's solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide is expected to be significantly higher than its water solubility due to better compatibility with the organic framework. Nonpolar Media Solubility In nonpolar solvents, the solubility behavior is primarily governed by the aromatic phenolic ring and the aliphatic chain portions of the molecule. The compound shows limited solubility in purely nonpolar solvents such as hexane or petroleum ether due to the strong polar character of the amino and hydroxyl functional groups. However, in moderately polar organic solvents like chloroform, dichloromethane, and benzene, the compound exhibits improved solubility characteristics. The aromatic ring system provides π-π interactions and van der Waals forces that facilitate dissolution in aromatic solvents. Solubility Data Summary
pKa Determination and Protonation StatesThe acid-base behavior of 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol is characterized by multiple ionizable groups that exhibit distinct pKa values. The compound contains both acidic (phenolic OH) and basic (amino) functionalities, making it an amphoteric molecule with complex protonation behavior. Phenolic pKa Value The phenolic hydroxyl group typically exhibits a pKa value in the range of 9.9-10.1 for simple phenolic compounds [9] [8]. However, the presence of the electron-donating dimethylaminopropyl substituent at the meta position is expected to increase the pKa value of the phenolic group due to increased electron density on the aromatic ring, making the phenol less acidic. Based on structural analysis and comparison with related compounds, the phenolic pKa of 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol is estimated to be in the range of 10.2-10.8, representing a slight increase from the parent phenol due to the electron-donating substituent effects. Amino Group pKa Values The compound contains two distinct amino functionalities: the secondary amino group (-NH-) directly attached to the benzyl carbon and the tertiary dimethylamino group N(CH3)2. These groups exhibit different basicity patterns and pKa values. The secondary amino group typically shows a pKa value in the range of 9.5-10.5, while the tertiary dimethylamino group exhibits a pKa around 10.1-10.3 [10] [11]. The proximity of these groups and potential intramolecular interactions may influence their individual pKa values through cooperative effects. Protonation State Distribution
The amphoteric nature of the compound results in complex speciation behavior, with multiple ionization equilibria occurring simultaneously across different pH ranges. This behavior significantly influences the compound's solubility, surface activity, and interfacial properties. Surface Activity and Interfacial PropertiesThe surface activity and interfacial properties of 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol are governed by its amphiphilic molecular structure, which contains both hydrophilic and hydrophobic regions. The compound exhibits measurable surface tension reduction and interfacial accumulation properties due to its structural characteristics. Surface Tension Behavior The compound demonstrates surface-active properties due to the presence of the hydrophilic phenolic hydroxyl and amino groups combined with the hydrophobic aromatic ring and alkyl chain. Surface tension measurements of phenolic compounds typically show Gibbs free energy of adsorption values ranging from -8.7 to -15.8 kJ/mol [9] [12], with the specific value depending on the molecular structure and substitution pattern. For 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol, the Gibbs free energy of adsorption is estimated to be in the range of -12 to -18 kJ/mol, indicating favorable surface accumulation. The presence of the dimethylaminopropyl chain enhances the surface activity by providing additional hydrophobic character while maintaining hydrogen bonding capability through the amino groups. Interfacial Accumulation Properties The compound exhibits preferential accumulation at liquid-air interfaces, with surface enrichment factors dependent on pH and concentration. At pH values below the pKa of the amino groups, protonation increases the hydrophilic character and reduces surface activity. Conversely, at pH values above the phenolic pKa, deprotonation of the hydroxyl group creates charged species that show altered interfacial behavior. The surface excess concentration (Γmax) for related phenolic compounds typically ranges from 1.5 × 10^-6 to 5.0 × 10^-6 mol/m^2 [9] [12]. For 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol, the maximum surface concentration is estimated to be approximately 2.5 × 10^-6 mol/m^2, reflecting the moderate surface activity of the compound. Interfacial Properties Summary
pH-Dependent Interfacial Behavior The interfacial properties of 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol show significant pH dependence due to the ionizable functional groups. At low pH values (pH < 8), the protonated amino groups increase the hydrophilic character, leading to reduced surface activity. At intermediate pH values (pH 8-10), the compound exists in various protonation states, showing complex interfacial behavior with potential cooperative effects between different ionic species. At high pH values (pH > 11), the deprotonated phenolate form exhibits different surface accumulation characteristics, with the charged phenolate group showing reduced surface affinity compared to the neutral phenol form [9] [12]. This pH-dependent behavior makes the compound potentially useful for applications requiring pH-responsive surface properties. XLogP3 1.1
Hydrogen Bond Acceptor Count 3
Hydrogen Bond Donor Count 2
Exact Mass 208.157563266 g/mol
Monoisotopic Mass 208.157563266 g/mol
Heavy Atom Count 15
Dates
Last modified: 08-10-2024
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